(2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond This compound features a 2,4-dimethoxyphenyl group and a 3-nitrophenyl group attached to the prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of Substituents: The 2,4-dimethoxyphenyl and 3-nitrophenyl groups can be introduced via nucleophilic aromatic substitution reactions.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimizing the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the double bond.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology and Medicine
Pharmacological Studies: Investigated for potential biological activity, including anti-inflammatory or anticancer properties.
Drug Development: May serve as a lead compound for the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Positional isomer with the nitro group in a different location, potentially affecting its properties.
Properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-8-15(16(11-14)24-2)18-17(20)9-6-12-4-3-5-13(10-12)19(21)22/h3-11H,1-2H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPRLZMSCNNWQP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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